molecular formula C7H10O3 B14621372 2,4-Oxetanedione, 3,3-diethyl- CAS No. 57613-20-4

2,4-Oxetanedione, 3,3-diethyl-

Cat. No.: B14621372
CAS No.: 57613-20-4
M. Wt: 142.15 g/mol
InChI Key: WYIKBJKJLYHXGE-UHFFFAOYSA-N
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Description

2,4-Oxetanedione, 3,3-diethyl- is an organic compound belonging to the class of oxetanes. Oxetanes are four-membered cyclic ethers with one oxygen atom and three carbon atoms in the ring. The compound 2,4-Oxetanedione, 3,3-diethyl- is characterized by the presence of two carbonyl groups at the 2 and 4 positions and two ethyl groups at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Oxetanedione, 3,3-diethyl- can be achieved through various methods. One common approach involves the cyclization of a suitable precursor, such as a diethyl malonate derivative, under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2,4-Oxetanedione, 3,3-diethyl- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Oxetanedione, 3,3-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted oxetane derivatives.

Scientific Research Applications

2,4-Oxetanedione, 3,3-diethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4-Oxetanedione, 3,3-diethyl- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonyl groups, which can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, influencing biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Oxetanedione, 3,3-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.

    2,4-Oxetanedione, 3,3-dipropyl-: Similar structure but with propyl groups instead of ethyl groups.

    2,4-Oxetanedione, 3,3-diisopropyl-: Similar structure but with isopropyl groups instead of ethyl groups.

Uniqueness

2,4-Oxetanedione, 3,3-diethyl- is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. The specific arrangement of substituents can affect the compound’s stability, solubility, and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

57613-20-4

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3,3-diethyloxetane-2,4-dione

InChI

InChI=1S/C7H10O3/c1-3-7(4-2)5(8)10-6(7)9/h3-4H2,1-2H3

InChI Key

WYIKBJKJLYHXGE-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)OC1=O)CC

Origin of Product

United States

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